molecular formula C7H9BrO2 B8416889 7-Bromo-5-heptynoic acid

7-Bromo-5-heptynoic acid

Cat. No. B8416889
M. Wt: 205.05 g/mol
InChI Key: MEPYEDWQGLFULE-UHFFFAOYSA-N
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Patent
US04036856

Procedure details

To a solution of 7-hydroxy-5-heptynoic acid (88.2 g), described in Example 78, in anhydrous ether (300 ml) and pyridine (12 ml) is added dropwise phosphorus tribromide (67.5 g) at 10° C. The solution is stirred at room temperature for 30 min. then cooled to 5° C and 10% HCl (120 ml) is added slowly. The organic layer is washed with water and 10% sodium carbonate, dried (Na2SO4) and concentrated. The residue is distilled under reduced pressure to give 7-bromo-5-heptynoic acid, b.p. 146° C, 0.8 mm.
Quantity
88.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
67.5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]#[C:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].N1C=CC=CC=1.P(Br)(Br)[Br:18].Cl>CCOCC>[Br:18][CH2:2][C:3]#[C:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
88.2 g
Type
reactant
Smiles
OCC#CCCCC(=O)O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
67.5 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 5° C
WASH
Type
WASH
Details
The organic layer is washed with water and 10% sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC#CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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